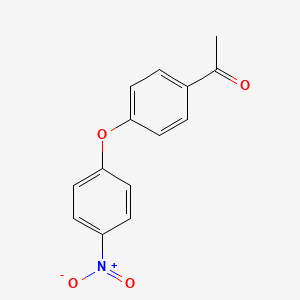

4-ACETYL-4'-NITRODIPHENYL ETHER

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-nitrophenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWXEFXORSDYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966656 | |

| Record name | 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75919-92-5, 5228-16-0 | |

| Record name | 75919-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75919-92-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetyl-4'-Nitrodiphenyl Ether: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-4'-nitrodiphenyl ether, with the IUPAC name 1-(4-(4-nitrophenoxy)phenyl)ethanone, is a diaryl ether that has garnered interest in medicinal chemistry and materials science. Its molecular structure, featuring a nitrophenyl group linked to an acetylphenyl moiety via an ether bond, imparts a unique combination of reactivity and stability. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectral analysis, and known applications, particularly its emerging role as a key intermediate in the development of novel therapeutic agents.

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 75919-92-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁NO₄ | [1][2][3] |

| Molecular Weight | 257.24 g/mol | [2] |

| Melting Point | 79-81 °C | [1] |

| Appearance | Likely a crystalline solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred |

| Predicted Boiling Point | 398.0 ± 22.0 °C | [1] |

| Predicted Density | 1.264 ± 0.06 g/cm³ | [1] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a copper-catalyzed Ullmann condensation, a powerful method for the formation of diaryl ether linkages.[4] This approach involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a suitable base.

Conceptual Synthesis Workflow

Caption: Ullmann condensation for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general method for highly efficient copper-catalyzed O-arylation.[4]

Materials:

-

4-Hydroxyacetophenone

-

4-Fluoronitrobenzene (or 4-chloronitrobenzene/4-bromonitrobenzene)

-

Copper(I) iodide (CuI)

-

(S)-N-Methylpyrrolidine-2-carboxamide (Pro-NHMe) as ligand

-

Potassium phosphate (K₃PO₄)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk tube under a nitrogen atmosphere, add 4-hydroxyacetophenone (1.5 mmol), 4-fluoronitrobenzene (1.0 mmol), copper(I) iodide (0.1 mmol), (S)-N-methylpyrrolidine-2-carboxamide (0.2 mmol), and potassium phosphate (2.2 mmol).

-

Add anhydrous DMF (1.5 mL) to the reaction mixture.

-

Seal the Schlenk tube and heat the mixture at 110 °C with vigorous stirring for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble salts.

-

Wash the filter cake with additional ethyl acetate (2 x 5 mL).

-

Combine the organic filtrates and wash with water (3 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra are predicted to show distinct signals corresponding to the two aromatic rings and the acetyl group.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Acetyl (CH₃) | ~2.6 | Singlet | - | 3H |

| Aromatic (H adjacent to acetyl) | ~7.9-8.1 | Doublet | ~8-9 | 2H |

| Aromatic (H adjacent to ether on acetyl ring) | ~7.0-7.2 | Doublet | ~8-9 | 2H |

| Aromatic (H adjacent to ether on nitro ring) | ~7.1-7.3 | Doublet | ~9 | 2H |

| Aromatic (H adjacent to nitro) | ~8.2-8.4 | Doublet | ~9 | 2H |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Acetyl (CH₃) | ~26 |

| Acetyl (C=O) | ~197 |

| Aromatic (quaternary, attached to acetyl) | ~130-132 |

| Aromatic (CH, adjacent to acetyl) | ~129-131 |

| Aromatic (CH, adjacent to ether on acetyl ring) | ~118-120 |

| Aromatic (quaternary, attached to ether on acetyl ring) | ~160-162 |

| Aromatic (quaternary, attached to ether on nitro ring) | ~162-164 |

| Aromatic (CH, adjacent to ether on nitro ring) | ~119-121 |

| Aromatic (CH, adjacent to nitro) | ~125-127 |

| Aromatic (quaternary, attached to nitro) | ~142-144 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| C=O (ketone) stretch | 1700-1680 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong |

| Asymmetric NO₂ stretch | 1540-1500 | Strong |

| Symmetric NO₂ stretch | 1360-1330 | Strong |

| C-O-C (ether) stretch | 1270-1200 (asymmetric), 1075-1020 (symmetric) | Strong |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 257

-

Loss of methyl radical (•CH₃): m/z = 242

-

Formation of the acetylphenyl cation: m/z = 121

-

Cleavage at the ether bond: fragments corresponding to the nitrophenoxy and acetylphenyl moieties.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing nitro group and the acetyl group, as well as the ether linkage.

-

Nucleophilic Aromatic Substitution: The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This makes the nitro group susceptible to displacement by strong nucleophiles under certain conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation is a common strategy in the synthesis of more complex molecules.

-

Reactions of the Acetyl Group: The acetyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and reactions involving the α-protons (e.g., aldol condensation).

Applications in Drug Development and Scientific Research

This compound serves as a valuable intermediate in the synthesis of biologically active compounds and functional materials.

Intermediate in the Synthesis of Antimalarial Agents

Recent research has highlighted the role of this compound as a precursor in the discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.[5][6] The apicoplast is a non-photosynthetic plastid found in most apicomplexan parasites, including the malaria parasite Plasmodium falciparum, and is essential for their survival. Its unique prokaryotic-like biochemistry makes it an attractive target for novel antimalarial drugs. This compound is used in high-throughput screening campaigns to identify new lead compounds for the development of antimalarial therapies.[5][6]

Building Block in Medicinal Chemistry

The structural motifs present in this compound are of interest in the design of various therapeutic agents. The diaryl ether core is a common scaffold in many biologically active molecules. The nitro and acetyl groups provide convenient handles for further chemical modifications, allowing for the generation of diverse chemical libraries for screening against various biological targets. It has been implicated as an intermediate for compounds targeting anti-inflammatory and analgesic pathways.

Use in Materials Science

The rigid structure and the presence of polar functional groups make this compound a candidate for the synthesis of advanced polymers and coatings with specific thermal and mechanical properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the eyes, respiratory system, and skin.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical compound with significant potential in both medicinal chemistry and materials science. Its well-defined chemical properties and accessible synthetic routes make it a valuable tool for researchers. The recent identification of its role as an intermediate in the development of novel antimalarial agents underscores its importance in the ongoing search for new therapeutics to combat infectious diseases. This guide provides a foundational understanding of this compound, intended to facilitate its application in innovative research and development endeavors.

References

- Kaur, S., Nieto, N. S., McDonald, P., Beck, J. R., Honzatko, R. B., Roy, A., & Nelson, S. W. (2022). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1320–1326. [Link]

- Milton, M. E., Parrott, E. E., Singh, R., & Nelson, S. W. (2014). A high-throughput assay to identify inhibitors of the apicoplast DNA polymerase from Plasmodium falciparum. Journal of Biomolecular Screening, 19(7), 1044–1053. [Link]

- ChemBK. This compound. [Link]

- Liu, X., Fu, H., Jiang, Y., & Zhao, Y. (2008). Highly Efficient Copper-Catalyzed O-Arylation Using Readily Available (S)-N-Methylpyrrolidine-2-Carboxamide as the Ligand. Synlett, 2008(02), 221–224. [Link]

- Applichem. This compound. [Link]

- Local Pharma Guide. This compound. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- InstaNANO.

- Chemguide.

- Wikipedia.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. matilda.science [matilda.science]

- 3. spectrabase.com [spectrabase.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

synthesis of 4-ACETYL-4'-NITRODIPHENYL ETHER

An In-depth Technical Guide to the Synthesis of 4-Acetyl-4'-Nitrodiphenyl Ether

Introduction

This compound is a diaryl ether of significant interest in synthetic organic chemistry. Its structure, featuring an electron-donating ether linkage, an electron-withdrawing nitro group, and a reactive acetyl moiety, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and materials for electronic applications. The deliberate arrangement of these functional groups across the diphenyl ether scaffold allows for selective chemical transformations at multiple sites.

This guide provides a comprehensive overview of the primary and most efficient method for synthesizing this compound: Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss an alternative, classic approach—the Ullmann condensation. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable insights.

Part 1: The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly favored due to the electronic properties of the chosen precursors. The reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.

Reaction Principle and Causality

The key to this synthesis is the activation of one of the aromatic rings towards nucleophilic attack. This is accomplished by the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂), positioned para to a suitable leaving group (typically a halide). This EWG powerfully depletes the electron density of the aromatic ring, making it susceptible to attack by an electron-rich nucleophile.[1][2]

The nucleophile is the phenoxide ion of 4-hydroxyacetophenone, generated in situ through deprotonation by a base. The overall transformation is as follows:

(4-Hydroxyacetophenone) + (1-Halogeno-4-nitrobenzene) --[Base]--> this compound

The reaction proceeds through a well-established addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is the critical factor that lowers the activation energy for the reaction, and this stability is directly conferred by the electron-withdrawing nitro group.

Mechanistic Pathway: The SNAr Addition-Elimination

Caption: SNAr mechanism for the synthesis of this compound.

Deep Dive into Experimental Parameters

The success and efficiency of the synthesis hinge on the careful selection of four key parameters: the aryl halide, the base, the solvent, and the reaction temperature.

| Parameter | Choice & Rationale |

| Aryl Halide | 4-Fluoronitrobenzene or 4-Chloronitrobenzene . For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[1] Therefore, reactivity follows the order F > Cl > Br > I, which is counterintuitive to C-X bond strength. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack. While 4-fluoronitrobenzene offers the highest reactivity, 4-chloronitrobenzene is often used due to its lower cost and sufficient reactivity for this activated system.[4] |

| Base | Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) . A moderately strong base is required to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone to generate the potent phenoxide nucleophile. K₂CO₃ is an excellent choice as it is strong enough for this purpose, but not so strong as to promote unwanted side reactions. It is also inexpensive and easy to handle.[4] KOH can also be used effectively.[5] |

| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . A polar, aprotic solvent is crucial. These solvents are excellent at solvating the potassium cation of the base, leaving the phenoxide anion relatively "bare" and highly nucleophilic. Furthermore, their high boiling points allow the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[6] |

| Temperature | 100-150 °C . While the activated system reacts readily, thermal energy is required to overcome the activation barrier. The specific temperature is a balance between achieving a practical reaction time (hours) and minimizing potential side reactions or decomposition. A typical range is between 100-150 °C.[7] |

Validated Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound.

Materials & Reagents:

-

4-Hydroxyacetophenone

-

4-Chloronitrobenzene

-

Anhydrous Potassium Carbonate (powdered)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aq. NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), 4-chloronitrobenzene (1.0-1.1 eq), and anhydrous potassium carbonate (1.5-2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-hydroxyacetophenone.

-

Heating: Immerse the flask in a preheated oil bath at 130-140 °C. Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 4-8 hours.

-

Work-up - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the dark mixture into a beaker containing a significant volume of cold water (approx. 10x the volume of DMF used). Stir well. This will precipitate the crude product.

-

Transfer the aqueous suspension to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers. Wash the combined extracts sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[8]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system starting with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) is effective for separating the product from any unreacted starting materials and byproducts.

-

Alternatively, or following chromatography, the product can be recrystallized from a suitable solvent system like ethanol or an ethyl acetate/hexane mixture to yield the pure this compound as a crystalline solid.[9]

-

Part 2: The Ullmann Condensation - A Classic Alternative

An alternative, though often more demanding, route to diaryl ethers is the Ullmann condensation. This classic reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (or its corresponding phenoxide).[6][10]

Reaction Principle

The traditional Ullmann ether synthesis requires stoichiometric amounts of copper, often as a powder or bronze alloy, and harsh reaction conditions, frequently at temperatures exceeding 200 °C.[6][11] The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and a copper(I) halide salt.

Caption: A simplified catalytic cycle for the Ullmann ether synthesis.

Ullmann vs. SNAr for this Synthesis

For synthesizing this compound, the SNAr approach is unequivocally superior for the following reasons:

-

Milder Conditions: SNAr does not require a metal catalyst and generally proceeds at lower temperatures than the classic Ullmann reaction.[6]

-

Simplicity: The SNAr protocol is operationally simpler, avoiding the need to prepare activated copper and the subsequent challenge of removing copper residues from the product.

-

Substrate Suitability: The presence of the powerfully activating nitro group makes the substrate ideal for SNAr, rendering the use of a catalyst unnecessary. The Ullmann reaction is typically reserved for coupling non-activated aryl halides.[12]

Product Characterization

The identity and purity of the synthesized this compound (CAS: 75919-92-5, Molecular Formula: C₁₄H₁₁NO₄, Molecular Weight: 257.24 g/mol ) should be confirmed using standard analytical techniques.[13][14][15]

-

Melting Point: The pure compound should exhibit a sharp melting point in the range of 79-81°C.[13]

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons, as well as the acetyl group.

-

Mass Spectrometry: Confirms the molecular weight of the compound.

Safety Precautions

-

Reagents: 4-Chloronitrobenzene is toxic and an irritant. 4-Hydroxyacetophenone is an irritant. DMF is a skin and respiratory irritant. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reaction: The reaction is performed at high temperatures. Use appropriate care when handling the hot reaction apparatus.

-

Safety Phrases: The product, this compound, is irritating to the eyes, respiratory system, and skin. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection.[13]

Conclusion

The synthesis of this compound is most efficiently and practically accomplished through a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-hydroxyacetophenone and an activated 4-halonitrobenzene. The presence of the para-nitro group is the key electronic feature that facilitates this catalyst-free transformation under reasonably mild conditions. The detailed protocol provided herein represents a robust and reproducible method for obtaining this valuable synthetic intermediate. While the Ullmann condensation remains a cornerstone of diaryl ether synthesis, it is less suitable for this specific target molecule. A thorough understanding of the underlying mechanistic principles allows the research scientist to make informed decisions, ensuring a high-yielding and efficient synthetic outcome.

References

- Wikipedia. (2023, December 2). Ullmann condensation.

- University of Scranton. (n.d.). Advanced Organic Module | Green Chemistry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17471, 4-Acetylphenyl ether.

- ChemBK. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- Science.gov. (n.d.). nucleophilic aromatic substitution: Topics.

- Wikipedia. (2023, August 28). Ullmann reaction.

- Appchem. (n.d.). This compound | 75919-92-5.

- Goutam Brahmachari. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access.

- Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Organic Syntheses. (n.d.). Procedure.

- ResearchGate. (n.d.). 4a Nucleophilic Aromatic Substitution.

- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.

- Local Pharma Guide. (n.d.). CAS NO. 75919-92-5 | this compound.

- Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.

- Google Patents. (n.d.). US4539428A - Preparation of diaminodiphenyl ethers.

- Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Advanced Organic Module | English | Green Chemistry [scranton.edu]

- 4. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]

- 8. 4-NITROPHENYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 13. chembk.com [chembk.com]

- 14. This compound | 75919-92-5 [chemicalbook.com]

- 15. appchemical.com [appchemical.com]

An In-depth Technical Guide to 1-(4-(4-Nitrophenoxy)phenyl)ethanone (CAS 75919-92-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and known biological activities of 1-(4-(4-nitrophenoxy)phenyl)ethanone (CAS 75919-92-5). This diaryl ether is a key intermediate in the synthesis of various organic molecules and has shown potential in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-malarial research. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed protocols and insights into the scientific applications of this compound.

Introduction

1-(4-(4-Nitrophenoxy)phenyl)ethanone, also known as 4-Acetyl-4'-nitrodiphenyl ether, is a versatile organic compound characterized by a diaryl ether linkage, a ketone functional group, and a nitro group.[1] This combination of functional groups makes it a valuable precursor in various synthetic pathways, particularly in the pharmaceutical and material science sectors.[1][2] The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution reactions, while the acetyl group provides a handle for further molecular modifications. Its role as an intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties has been noted.[1][2] Furthermore, recent studies have highlighted its potential as an inhibitor of parasitic enzymes, opening new avenues for its application in medicinal chemistry.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(4-(4-nitrophenoxy)phenyl)ethanone is essential for its effective use in research and development. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 75919-92-5 | [1] |

| IUPAC Name | 1-[4-(4-nitrophenoxy)phenyl]ethanone | [3] |

| Synonyms | This compound, 4'-(4-Nitrophenoxy)acetophenone | [1] |

| Molecular Formula | C₁₄H₁₁NO₄ | [1] |

| Molecular Weight | 257.24 g/mol | [1] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 75-81 °C | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Mechanism

The synthesis of 1-(4-(4-nitrophenoxy)phenyl)ethanone is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of diaryl ether synthesis and relies on the activation of one aromatic ring by an electron-withdrawing group, which in this case is the nitro group.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and logical synthetic route involves the reaction of 4-hydroxyacetophenone with an activated p-nitro-substituted benzene derivative, such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene, in the presence of a base. The nitro group at the para position to the leaving group (halogen) is crucial as it stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.

Caption: Synthetic workflow for 1-(4-(4-nitrophenoxy)phenyl)ethanone.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-(4-(4-nitrophenoxy)phenyl)ethanone.

Materials:

-

4-Hydroxyacetophenone

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Heat the mixture to 80-100°C for 30 minutes to ensure the formation of the potassium phenoxide.

-

To this mixture, add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise.

-

Maintain the reaction temperature at 100-120°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove inorganic impurities, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 1-(4-(4-nitrophenoxy)phenyl)ethanone as pale yellow crystals.

Causality behind Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone to form the more nucleophilic phenoxide ion. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.

-

Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and effectively solvate the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

-

Leaving Group: 1-Fluoro-4-nitrobenzene is often preferred over 1-chloro-4-nitrobenzene as fluorine is a better leaving group in SNAr reactions due to its high electronegativity which further polarizes the C-F bond.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The protons on the nitro-substituted ring will be more deshielded (downfield) compared to the protons on the acetyl-substituted ring due to the electron-withdrawing effect of the nitro group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group and the carbons attached to the nitro and ether functionalities will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of 257.24. Common fragmentation patterns may involve cleavage of the ether bond and loss of the acetyl group.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of 1-(4-(4-nitrophenoxy)phenyl)ethanone. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength where the compound exhibits strong absorbance.

Illustrative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (gradient or isocratic)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Caption: Proposed mechanism of anti-malarial activity.

Safety and Handling

According to the available Safety Data Sheet (SDS), 1-(4-(4-nitrophenoxy)phenyl)ethanone is not classified as hazardous at the concentrations provided. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

1-(4-(4-Nitrophenoxy)phenyl)ethanone is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds. The recent identification of its potential as an inhibitor of Plasmodium falciparum apicoplast DNA polymerase highlights its promise as a lead compound in the urgent search for new anti-malarial therapies. Further research into its biological activities and the development of more potent derivatives is warranted. This guide provides a solid foundation of its properties, synthesis, and potential applications to aid researchers in their future investigations.

References

- Kaur, S., Nieto, N. S., McDonald, P., Beck, J. R., Honzatko, R. B., Roy, A., & Nelson, S. W. (2022). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1320–1326. [Link]

- Taylor & Francis Online. (2022). Full article: Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.

- PubMed. (2022). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.

- Malaria World. (2022). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.

- J&K Scientific. (n.d.). 1-(4-(4-Nitrophenoxy)phenyl)ethanone | 75919-92-5.

- National Center for Biotechnology Information. (n.d.). A High-Throughput Assay to Identify Inhibitors of the Apicoplast DNA Polymerase from Plasmodium falciparum.

- Taylor & Francis. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.

- KU ScholarWorks. (2022). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.

- PubMed. (2014). A High-Throughput Assay to Identify Inhibitors of the Apicoplast DNA Polymerase from Plasmodium falciparum.

- ResearchGate. (2022). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.

- PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase.

- Chemistry LibreTexts. (2022). 6.2: Fragmentation.

- OUCI. (n.d.). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.

- YouTube. (2023). Fragmentation in Mass Spectrometry.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- YouTube. (2015). Mass Spectrometry Fragmentation Part 1.

- Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- PubMed. (n.d.). Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases.

- National Center for Biotechnology Information. (n.d.). Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothiophenyl).

- MDPI. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-.

- MDPI. (2026). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.

- ResearchGate. (2021). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).

- Macedonian Pharmaceutical Bulletin. (n.d.). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg.

- SpectraBase. (n.d.). 1-(4-Nitrophenyl)ethanone - Optional[13C NMR] - Chemical Shifts.

Sources

potential biological activity of 4-ACETYL-4'-NITRODIPHENYL ETHER

An In-depth Technical Guide to the Potential Biological Activity of 4-Acetyl-4'-nitrodiphenyl Ether

Authored by a Senior Application Scientist

Preamble: The Untapped Potential of a Structurally Unique Diphenyl Ether

The diphenyl ether scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These activities range from antimicrobial and anti-inflammatory to anticancer and herbicidal properties.[1][2][3] The specific biological effects of a diphenyl ether derivative are largely dictated by the nature and position of its substituents on the aromatic rings. This guide focuses on a specific, yet underexplored, derivative: this compound. By dissecting its structural components—the diphenyl ether core, the electron-withdrawing nitro group, and the acetyl moiety—we can construct a logical framework for investigating its potential as a novel bioactive agent. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a series of robust experimental protocols to systematically uncover and validate the therapeutic potential of this intriguing molecule.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation of any biological investigation. These properties influence its solubility, stability, and bioavailability, which are critical parameters for experimental design.

| Property | Value | Source |

| CAS Number | 75919-92-5 | [4][5][6] |

| Molecular Formula | C14H11NO4 | [4][5] |

| Molecular Weight | 257.24 g/mol | [5][7] |

| Melting Point | 79-81°C | [4][7] |

| Boiling Point | 398.0±22.0 °C (Predicted) | [4][7] |

| Density | 1.264±0.06 g/cm3 (Predicted) | [4] |

| SMILES | C1(C=CC(C(=O)C)=CC=1)OC1C=CC(=O)=CC=1 | [5] |

Part 1: Hypothesized Biological Activities & Rationale

While direct biological data for this compound is scarce, we can infer its likely activities from the extensive literature on related compounds. The presence of the nitro group is particularly significant, as this moiety is a known pharmacophore in various antimicrobial and anticancer drugs.[8] Similarly, the diphenyl ether scaffold itself is associated with a broad range of bioactivities.[3][9]

Antimicrobial Potential

Rationale: The diphenyl ether skeleton is a common feature in antimicrobial compounds.[10][11][12] For instance, triclosan, a well-known antibacterial agent, is a diphenyl ether derivative that targets the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis.[13] Furthermore, many nitroaromatic compounds exhibit potent antimicrobial effects. Therefore, it is plausible that this compound could function as an antimicrobial agent.

Hypothesis: this compound will exhibit inhibitory activity against a panel of pathogenic bacteria and fungi.

Anticancer & Cytotoxic Potential

Rationale: Diphenyl ether derivatives have been reported to possess cytotoxic and anti-proliferative activities against various cancer cell lines.[1][2] The nitro group, in particular, is a key feature in several anticancer drugs, where its reduction under hypoxic conditions, often found in solid tumors, can lead to the formation of cytotoxic reactive species.[8] The combination of these two structural features in one molecule makes it a promising candidate for anticancer research.

Hypothesis: this compound will demonstrate selective cytotoxicity towards cancer cell lines while showing lower toxicity to normal cells.

Anti-inflammatory Potential

Rationale: Several diphenyl ether derivatives have shown anti-inflammatory properties.[3] Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), contains a nitro-substituted diphenyl ether skeleton and is known to inhibit cyclooxygenase (COX) enzymes.[8] This precedent suggests that this compound might also modulate inflammatory pathways.

Hypothesis: this compound will reduce the production of inflammatory mediators in activated immune cells.

Part 2: A Step-by-Step Guide to Experimental Validation

To rigorously test the hypotheses outlined above, a multi-tiered experimental approach is proposed. This section provides detailed, self-validating protocols for each stage of the investigation.

Workflow for Biological Activity Screening

The following diagram illustrates the overall workflow for the initial screening of this compound.

Caption: High-level workflow for screening the biological activities of this compound.

Protocol: Antimicrobial Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a gold standard for antimicrobial susceptibility testing.

Objective: To quantify the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by reading the absorbance at 600 nm.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Objective: To assess the cytotoxic effect of this compound on cancer and non-cancerous cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) for 24-48 hours. Include vehicle control (DMSO-treated) wells.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Logical Pathway for Mechanism of Action Studies

Should the initial screenings yield positive results, the following diagram outlines a logical progression for subsequent mechanism of action (MoA) studies.

Caption: Proposed mechanistic studies following positive hits in primary screenings.

Part 3: Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound as a potential bioactive agent. The proposed workflows are designed to be both comprehensive and efficient, allowing for the rapid identification of promising activities and the subsequent elucidation of their underlying mechanisms. The structural alerts within this molecule—the proven diphenyl ether scaffold and the pharmacologically active nitro group—provide a strong rationale for this investigation. Successful validation of any of the hypothesized activities could position this compound as a lead compound for the development of new therapeutics in the fields of infectious diseases, oncology, or inflammatory disorders. The path forward requires diligent execution of these protocols, a commitment to rigorous data analysis, and the scientific curiosity to explore the full potential of this unique chemical entity.

References

- Title: Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their deriv

- Title: this compound.[4] Source: ChemBK URL:[Link]

- Title: Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives | Request PDF.

- Title: Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation | Request PDF.

- Title: Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents.[13] Source: Dovepress URL:[Link]

- Title: this compound | 75919-92-5 | C14H11NO4.[5] Source: Appchem URL:[Link]

- Title: Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.[8] Source: MDPI URL:[Link]

- Title: CAS NO. 75919-92-5 | this compound.[6] Source: Local Pharma Guide URL:[Link]

- Title: Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia.[10] Source: PubMed URL:[Link]

- Title: Substituted diphenyl ethers as a novel chemotherapeutic platform against Burkholderia pseudomallei.[11] Source: PubMed URL:[Link]

- Title: Tenellic acids A-D: new bioactive diphenyl ether derivatives from the aquatic fungus Dendrospora tenella.[12] Source: PubMed URL:[Link]

Sources

- 1. Making sure you're not a bot! [drs.nio.res.in]

- 2. Making sure you're not a bot! [drs.nio.res.in]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. appchemical.com [appchemical.com]

- 6. CAS NO. 75919-92-5 | this compound | C14H11NO4 [localpharmaguide.com]

- 7. 75919-92-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted diphenyl ethers as a novel chemotherapeutic platform against Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tenellic acids A-D: new bioactive diphenyl ether derivatives from the aquatic fungus Dendrospora tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Acetyl-4'-Nitrodiphenyl Ether

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 4-acetyl-4'-nitrodiphenyl ether. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this molecule. It offers a detailed prediction of chemical shifts and coupling constants, an interpretation of the splitting patterns, and a standard operating procedure for acquiring a high-resolution 1H NMR spectrum. The guide is grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous chemical structures to ensure scientific integrity and practical applicability.

Introduction: The Structural Significance of this compound

This compound is a disubstituted aromatic ether. The diphenyl ether core is a common motif in medicinal chemistry and materials science. The substituents—an acetyl group and a nitro group—are electronically distinct and significantly influence the electron density distribution across the aromatic rings. The acetyl group (-COCH3) is a moderately electron-withdrawing group that deactivates the phenyl ring it is attached to, primarily through resonance and inductive effects. The nitro group (-NO2) is a strongly electron-withdrawing group, exerting a powerful deactivating effect on its phenyl ring.

The interplay of these substituents and the ether linkage dictates the molecule's three-dimensional conformation and electronic properties, which are crucial for its chemical reactivity and biological activity. 1H NMR spectroscopy is an indispensable tool for confirming the structure and purity of this compound, providing precise information about the electronic environment of each proton.

Predicted 1H NMR Spectrum: A Detailed Analysis

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the two phenyl rings and the methyl protons of the acetyl group. The analysis is based on the principle of additivity of substituent effects on chemical shifts, with reference to the known spectra of diphenyl ether, 4-acetylbiphenyl, and 4-nitrodiphenyl ether.

The Aromatic Region (δ 7.0 - 8.5 ppm)

The aromatic region of the spectrum is expected to be the most complex, featuring signals for the eight aromatic protons. Due to the para-substitution on both rings, the spectrum will display two distinct AA'BB' spin systems, which often appear as two sets of doublets.

-

Ring A (4-acetylphenyl moiety): The acetyl group is electron-withdrawing, deshielding the aromatic protons. The protons ortho to the acetyl group (H-2, H-6) will be the most deshielded in this ring due to the anisotropic effect of the carbonyl group. The protons meta to the acetyl group (H-3, H-5) will be at a slightly higher field.

-

Ring B (4'-nitrophenyl moiety): The nitro group is a very strong electron-withdrawing group, causing significant deshielding of the protons on this ring. Consequently, the signals for the protons on the nitro-substituted ring will appear further downfield compared to those on the acetyl-substituted ring. The protons ortho to the nitro group (H-2', H-6') will be the most deshielded protons in the entire molecule.

The ether linkage (-O-) acts as an electron-donating group through resonance, which will slightly shield the ortho and para positions of both rings. However, the strong electron-withdrawing effects of the acetyl and nitro groups will dominate.

The Aliphatic Region (δ 2.0 - 3.0 ppm)

A sharp singlet is predicted in the aliphatic region corresponding to the three equivalent methyl protons of the acetyl group (-COCH3). Its chemical shift will be influenced by the adjacent carbonyl group.

Predicted Chemical Shifts and Coupling Constants

The predicted 1H NMR spectral data for this compound in a standard solvent like CDCl3 are summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 8.20 - 8.30 | Doublet (d) | ~9.0 | 2H |

| H-2, H-6 | 7.95 - 8.05 | Doublet (d) | ~8.8 | 2H |

| H-3', H-5' | 7.10 - 7.20 | Doublet (d) | ~9.0 | 2H |

| H-3, H-5 | 7.00 - 7.10 | Doublet (d) | ~8.8 | 2H |

| -COCH3 | 2.55 - 2.65 | Singlet (s) | N/A | 3H |

Experimental Protocol for 1H NMR Spectrum Acquisition

This section outlines a standardized procedure for obtaining a high-resolution 1H NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual peak at δ 7.26 ppm.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. Most commercially available deuterated solvents already contain TMS.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |

| Nucleus | 1H | For proton NMR. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

| Pulse Program | Standard 1D pulse (e.g., zg30) | A simple 30° pulse is sufficient for qualitative analysis and allows for a shorter relaxation delay. |

| Spectral Width | 16 ppm (centered around 6 ppm) | To encompass both the aromatic and aliphatic regions. |

| Acquisition Time | ~2-3 seconds | To ensure good digital resolution. |

| Relaxation Delay | 2-5 seconds | To allow for adequate relaxation of the protons between scans. |

| Number of Scans | 16-64 | To achieve a good signal-to-noise ratio. |

| Referencing | TMS at 0.00 ppm | Standard internal reference for 1H NMR. |

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Visualizing the Predicted Spectrum and Molecular Structure

To aid in the interpretation, the following diagrams illustrate the molecular structure with proton labeling and a logical workflow for spectral analysis.

Figure 1: Molecular structure of this compound with proton labeling.

Figure 2: Experimental workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. The predicted spectrum, characterized by two distinct AA'BB' systems in the aromatic region and a methyl singlet, is a direct consequence of the electronic effects of the acetyl and nitro substituents. By following the detailed experimental protocol provided, researchers can reliably obtain a high-quality spectrum for structural verification and purity assessment. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel organic compounds.

References

- SpectraBase. (n.d.). 4-Nitrophenyl phenyl ether.

- University of California, Davis. (n.d.). NMR Sample Preparation.

- Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.

- Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin.

- University of Leicester. (n.d.). How to Prepare Samples for NMR.

The Ethereal Bridge: A Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Diphenyl Ether Derivatives

Introduction: The Versatility of a Simple Scaffold

The diphenyl ether core, a seemingly simple aromatic ether, represents a privileged scaffold in the realms of medicinal chemistry and agrochemical development. Its inherent structural features—flexibility conferred by the ether linkage, metabolic stability, and the capacity for diverse substitutions on its twin phenyl rings—have made it a cornerstone for the design of a vast array of biologically active molecules.[1][2] From controlling agricultural weeds to combating drug-resistant bacteria and malignant tumors, the derivatives of diphenyl ether have demonstrated a remarkable breadth of applications.[1][2]

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the known derivatives of diphenyl ether compounds. We will delve into the core synthetic strategies, explore the nuanced structure-activity relationships across various therapeutic and agricultural domains, and provide detailed experimental protocols for their synthesis and biological evaluation. Our focus is to not only present established knowledge but also to foster a deeper understanding of the causality behind experimental choices, thereby empowering the next wave of innovation in this fertile area of chemical biology.

Synthetic Strategies: Forging the Ether Bond

The construction of the diphenyl ether linkage is a critical step in the synthesis of its derivatives. Two classical and widely employed methods dominate the synthetic landscape: the Ullmann condensation and nucleophilic aromatic substitution.

The Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation is a cornerstone reaction for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[3][4] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, modern iterations have seen the development of milder and more efficient protocols using soluble copper catalysts and various ligands.[4]

Generalized Reaction Scheme:

-

Ar-OH: A substituted phenol.

-

Ar'-X: An aryl halide (I, Br, Cl).

-

Cu catalyst: Copper powder, Cu(I) salts (e.g., CuI, CuBr), or copper nanoparticles.[5][6]

-

Base: Typically a carbonate (e.g., K2CO3, Cs2CO3) or a hydroxide (e.g., KOH).[6][7]

The choice of catalyst, base, solvent, and reaction temperature is crucial and is often optimized based on the specific substrates. For instance, the use of copper fluorapatite has been reported as a ligand-free, heterogeneous, and reusable catalyst for this transformation.[3]

Nucleophilic Aromatic Substitution (SNA r): An Addition-Elimination Pathway

Nucleophilic aromatic substitution provides an alternative route to diphenyl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups (EWGs) such as a nitro group.[8][9] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[8][9]

Generalized Reaction Scheme:

-

Ar-X: An aryl halide with one or more electron-withdrawing groups.

-

Nu-: A nucleophile, in this case, a phenoxide (Ar'-O-).

-

EWG: Electron-withdrawing group (e.g., -NO2, -CN, -C(O)R).

The presence of EWGs ortho and/or para to the leaving group (X) is critical for the stabilization of the Meisenheimer complex and thus for the reaction to proceed efficiently.[8][10]

Applications and Structure-Activity Relationships (SAR)

The diphenyl ether scaffold has been extensively explored, leading to the discovery of derivatives with a wide spectrum of biological activities.

Herbicidal Activity: Disrupting Photosynthesis

Diphenyl ether herbicides are a major class of agrochemicals used for the control of broadleaf weeds.[11][12] Commercially significant examples include fomesafen, lactofen, and oxyfluorfen.[11][12]

Mechanism of Action: These herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO or Protox).[11] PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized in the cytoplasm to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species that cause rapid cell membrane disruption and plant death.[13]

Structure-Activity Relationship (SAR):

-

A trifluoromethyl group at the 4-position of one phenyl ring and a nitro group at the 2-position of the other are common features for high herbicidal activity.[14]

-

The nature of the substituent at the 5-position of the nitro-bearing phenyl ring significantly influences potency and crop selectivity.[14] For example, in a series of novel diphenyl ether derivatives, a butenoate group at this position showed promising herbicidal activity.[14]

Quantitative Data on Herbicidal Diphenyl Ethers:

| Compound | Target Weeds | Application |

| Fomesafen | Broadleaf weeds | Soybeans, peanuts[11][12] |

| Lactofen | Broadleaf weeds | Soybeans, cotton[11][12] |

| Oxyfluorfen | Broadleaf weeds and grasses | Wide range of crops[11][12] |

| Acifluorfen | Broadleaf weeds | Soybeans, peanuts[11] |

Antibacterial Activity: Targeting Fatty Acid Synthesis

The emergence of antibiotic-resistant bacteria has spurred the search for novel antibacterial agents. Diphenyl ether derivatives, such as triclosan, have long been known for their broad-spectrum antimicrobial properties.[15] More recent research has focused on developing novel derivatives with improved potency and specificity.

Mechanism of Action: A primary target for antibacterial diphenyl ethers is the enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[15][16][17] The inhibition of FabI disrupts the elongation of fatty acids, which are essential components of bacterial cell membranes.[16][17]

Structure-Activity Relationship (SAR):

-

The presence of a hydroxyl group at the 2-position of one phenyl ring is crucial for FabI inhibition.[15]

-

Halogenation, particularly with chlorine or bromine, on the phenyl rings often enhances antibacterial activity.[2][11][18] For instance, polybrominated diphenyl ethers isolated from marine sponges have shown potent activity against drug-resistant bacterial strains.[2][18]

-

The incorporation of a second diphenyl ether moiety into a chalcone structure has been shown to significantly enhance antibacterial performance.[11]

Quantitative Data on Antibacterial Diphenyl Ether Derivatives:

| Compound | Target Bacteria | MIC (μM) | Reference |

| Triclosan | E. coli | - | [15] |

| Compound 5u (Chalcone derivative) | S. aureus | 25.23 | [11] |

| Compound 5u (Chalcone derivative) | E. coli | 33.63 | [11] |

| Compound 5u (Chalcone derivative) | Salmonella | 33.63 | [11] |

| Compound 5u (Chalcone derivative) | P. aeruginosa | 33.63 | [11] |

Anticancer Activity: Inducing Cell Death

The diphenyl ether scaffold has also emerged as a promising template for the development of novel anticancer agents.[2]

Mechanism of Action: The anticancer mechanisms of diphenyl ether derivatives are diverse. Some compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, one derivative demonstrated antitumor activity by enhancing the expression of p21 and cleaved-caspase-3. Other polybrominated diphenyl ethers have been found to inhibit the assembly of microtubule proteins, which are critical for cell division.

Structure-Activity Relationship (SAR):

-

The presence of a chlorine or hydroxyl group at the para-position of one of the phenyl rings has been shown to significantly enhance antitumor activity.

-

The degree and position of bromine substitution in polybrominated diphenyl ethers influence their cytotoxic and apoptosis-inducing capacity.

Quantitative Data on Anticancer Diphenyl Ether Derivatives:

| Compound | Cell Line | IC50 (μM) |

| Compound 5h (Diaryl ether derivative) | HepG2 (Liver cancer) | 2.57 |

| Compound 5h (Diaryl ether derivative) | A549 (Lung cancer) | 5.48 |

| Compound 5h (Diaryl ether derivative) | HT-29 (Colon cancer) | 30.04 |

| P01F08 (Polybrominated derivative) | Primary malignant cells | low µM range |

Other Biological Activities

-

BKCa Channel Activators: Diphenyl ether derivatives have been identified as novel activators of the large-conductance calcium-activated potassium (BKCa) channel. This channel plays a crucial role in various physiological processes, and its activators have therapeutic potential in conditions like urinary incontinence and cough.

-

Thyroid Hormone Analogs: Due to their structural similarity to thyroid hormones, some polybrominated diphenyl ethers (PBDEs) can interact with thyroid hormone receptors and transport proteins, potentially disrupting the endocrine system. This highlights the importance of careful toxicological evaluation of this class of compounds.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of diphenyl ether derivatives.

Synthesis Protocol: Ullmann Condensation for Diphenyl Ether Derivatives

This protocol describes a general procedure for the synthesis of a diphenyl ether derivative via a copper-catalyzed Ullmann condensation.

Materials:

-

Substituted phenol

-

Substituted aryl halide

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the substituted phenol (1.0 mmol), substituted aryl halide (1.2 mmol), CuI (0.1 mmol), and K2CO3 (2.0 mmol).

-

Add dry DMF (5 mL) to the flask.

-

Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Experimental Workflow for Ullmann Condensation:

Caption: Workflow for the synthesis of diphenyl ether derivatives via Ullmann condensation.

Biological Assay Protocol: MTT Assay for Anticancer Activity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of diphenyl ether derivatives against cancer cell lines.[19][20][21][22]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Diphenyl ether derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the diphenyl ether derivative in the culture medium. The final DMSO concentration should be less than 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for another 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

After 4 hours, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay:

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Biological Assay Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of PPO by diphenyl ether herbicides.[13][23][24]

Materials:

-

Plant tissue (e.g., spinach leaves)

-

Extraction buffer (e.g., potassium phosphate buffer)

-

Protoporphyrinogen IX (substrate)

-

Diphenyl ether herbicide (inhibitor)

-

Microplate reader with fluorescence detection

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the PPO enzyme. Determine the protein concentration of the extract.

-

Substrate Preparation: Prepare protoporphyrinogen IX from protoporphyrin IX by reduction with sodium amalgam under an inert atmosphere.[13][24]

-

Assay Reaction: In a 96-well black plate, add the enzyme extract, reaction buffer, and varying concentrations of the diphenyl ether herbicide.

-

Initiate the reaction by adding the protoporphyrinogen IX substrate.

-

Incubate the plate in the dark at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence of the produced protoporphyrin IX at an excitation wavelength of approximately 405-410 nm and an emission wavelength of around 630-640 nm.[13][23]

-

Data Analysis: Calculate the rate of PPO activity and determine the IC50 value of the herbicide.

Signaling Pathway for PPO Inhibition:

Caption: Mechanism of action of diphenyl ether herbicides via PPO inhibition.

Conclusion and Future Perspectives

The diphenyl ether scaffold continues to be a remarkably fruitful starting point for the discovery of new molecules with significant biological activities. The synthetic methodologies for their preparation are well-established and continue to be refined for greater efficiency and sustainability. The diverse applications, from agriculture to medicine, underscore the versatility of this chemical class.

Future research in this area will likely focus on several key aspects:

-

Rational Drug Design: Leveraging computational tools and a deeper understanding of target-ligand interactions to design more potent and selective derivatives.

-

Exploration of New Biological Targets: Investigating the potential of diphenyl ether derivatives to modulate novel biological pathways and targets.

-

Development of Combination Therapies: Exploring the synergistic effects of diphenyl ether derivatives with existing drugs to overcome resistance and enhance therapeutic efficacy.

-

Green Chemistry Approaches: Developing more environmentally friendly synthetic methods for the large-scale production of these valuable compounds.

The journey of the diphenyl ether derivative is far from over. With continued innovation in synthesis, a deeper understanding of their biological mechanisms, and a commitment to rigorous evaluation, this "ethereal bridge" will undoubtedly connect us to new and improved solutions for human health and agriculture.

References

- New Assay Method for Protoporphyrinogen Oxidase Inhibitors Using Chloroplasts Isolated

- The Ullmann Ether Condensation.

- Protoporphyrinogen Oxidase Activity Assay. HSC Cores - BookStack. (URL: [Link])

- Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same.

- Inhibition of FabI and FabI[G93S] by 2-hydroxydiphenyl ethers in vitro.

- Process for the preparation of diphenyl ethers.

- Ullmann condens